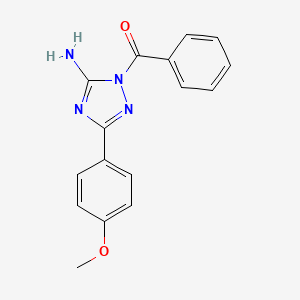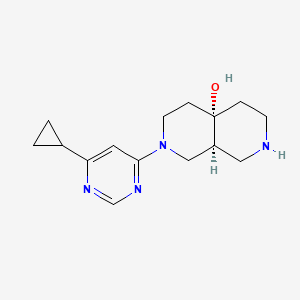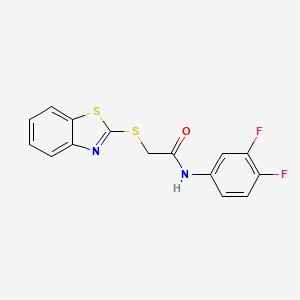
N-cyclooctyl-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-1-propyl-4-piperidinamine, also known as CPP-109, is a synthetic compound that has gained significant attention in recent years due to its potential use as a treatment for addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, 1-cyclohexyl-2-amino-propan-2-ol (CHAP), which has been shown to have anti-addictive properties. In
Mécanisme D'action
N-cyclooctyl-1-propyl-4-piperidinamine works by inhibiting the enzyme, HDAC, which is involved in the regulation of gene expression. HDAC is responsible for removing acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting HDAC, N-cyclooctyl-1-propyl-4-piperidinamine increases the acetylation of histones, which leads to changes in gene expression. In particular, N-cyclooctyl-1-propyl-4-piperidinamine increases the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
Biochemical and Physiological Effects
N-cyclooctyl-1-propyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclooctyl-1-propyl-4-piperidinamine has been shown to reduce cocaine self-administration and cocaine-seeking behavior. The compound has also been shown to reduce alcohol consumption in rats and to decrease the severity of alcohol withdrawal symptoms. In addition, N-cyclooctyl-1-propyl-4-piperidinamine has been shown to increase the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclooctyl-1-propyl-4-piperidinamine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, the compound is relatively easy to synthesize and is readily available. However, one limitation of using N-cyclooctyl-1-propyl-4-piperidinamine in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of future directions for research on N-cyclooctyl-1-propyl-4-piperidinamine. One area of interest is the use of the compound in the treatment of other neurological disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective HDAC inhibitors, which could lead to the development of more effective treatments for addiction and other neurological disorders. Finally, future research could focus on the safety and efficacy of N-cyclooctyl-1-propyl-4-piperidinamine in humans, which could lead to the development of a new treatment for addiction.
Méthodes De Synthèse
N-cyclooctyl-1-propyl-4-piperidinamine is synthesized through a multistep process that involves the reaction of CHAP with various reagents. The first step involves the conversion of CHAP to its corresponding chloride salt, which is then reacted with cyclooctylmagnesium bromide to form the corresponding tertiary alcohol. The alcohol is then treated with propyl iodide to form the corresponding propyl ether, which is subsequently reduced with lithium aluminum hydride to yield N-cyclooctyl-1-propyl-4-piperidinamine.
Applications De Recherche Scientifique
N-cyclooctyl-1-propyl-4-piperidinamine has been extensively studied for its potential use as a treatment for addiction, particularly cocaine and alcohol addiction. The compound works by inhibiting the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-cyclooctyl-1-propyl-4-piperidinamine increases the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
Propriétés
IUPAC Name |
N-cyclooctyl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-2-12-18-13-10-16(11-14-18)17-15-8-6-4-3-5-7-9-15/h15-17H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBAGOLEVWFWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-propylpiperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)


![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5690912.png)

![N-cyclohexyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690919.png)
![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)
